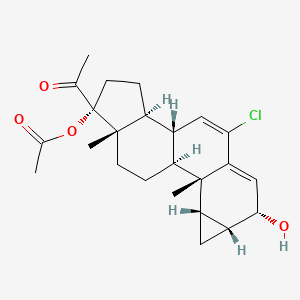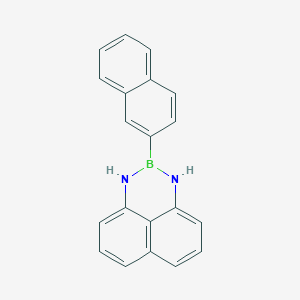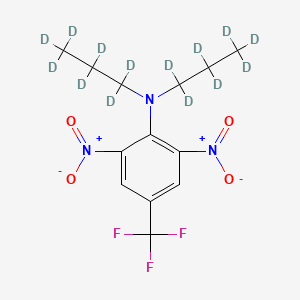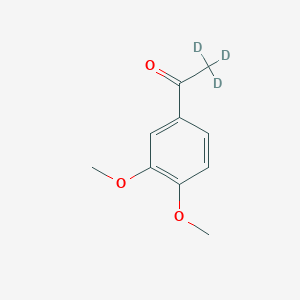
3',4'-Dimethoxyacetophenone-D3 (methyl-D3)
Übersicht
Beschreibung
3’,4’-Dimethoxyacetophenone-D3 (methyl-D3) is a chemical compound that has become increasingly important in scientific research. It is also known as 1-(3,4-Dimethoxyphenyl)ethanone .
Synthesis Analysis
3’,4’-Dimethylacetophenone was used as a starting reagent in the synthesis of 4-[5-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxyamide .Molecular Structure Analysis
The molecular formula of 3’,4’-Dimethoxyacetophenone-D3 (methyl-D3) is C10H12O3. The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .Chemical Reactions Analysis
3’,4’-Dimethylacetophenone was used as a starting reagent in the synthesis of 4-[5-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxyamide .Physical And Chemical Properties Analysis
The density of 3’,4’-Dimethoxyacetophenone-D3 (methyl-D3) is 1.1±0.1 g/cm3. It has a boiling point of 287.0±0.0 °C at 760 mmHg. The vapour pressure is 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 52.6±3.0 kJ/mol. The flash point is 113.4±8.2 °C. The index of refraction is 1.499 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
3',4'-Dimethoxyacetophenone (a related compound to 3',4'-Dimethoxyacetophenone-D3) has been utilized in the synthesis of novel carboxylic acid derivatives with observed fungicidal and insecticidal activities. These derivatives were synthesized in a multi-step procedure starting from 3,4-dimethoxyacetophenone, highlighting its role as a precursor in the development of bioactive compounds (Liu, Li, & Li, 2004).
Interaction with Diazomethane Derivatives
The interactions between 3,4-dimethoxyacetophenone and various diazomethane derivatives have been studied, showing the formation of different ring structures depending on the diazomethane derivative used. This research provides insights into the reactivity of acetophenone derivatives and their potential applications in synthetic chemistry (Hosny, 2005).
Anti-Cancer Properties
A specific study on 2′-Hydroxy-4′,5′-dimethoxyacetophenone, a compound related to 3',4'-Dimethoxyacetophenone-D3, demonstrated significant anti-leukemic effects in vitro. This compound showed potential as a treatment for various types of acute leukemia, indicating that similar derivatives like 3',4'-Dimethoxyacetophenone-D3 may also possess valuable pharmacological properties (Chu et al., 2021).
Structural Elucidation and Theoretical Studies
Ortho-hydroxy acetophenones, closely related to 3',4'-Dimethoxyacetophenone-D3, have been synthesized and characterized, providing valuable information on their molecular geometries and electronic structures. These studies are crucial for understanding the fundamental properties of acetophenone derivatives and their potential applications in material science and pharmacology (Seth et al., 2009).
Tuberculostatic Activity
Research on benzoylcarbonohydrazonodithioate derivatives, synthesized from compounds including 3,4-dimethoxyacetophenone, has shown potential tuberculostatic activity. These findings suggest that 3',4'-Dimethoxyacetophenone-D3 and its derivatives could be valuable in developing new treatments for tuberculosis (Szczesio et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-1-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZLUWLMQNGTIW-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dimethoxyacetophenone-D3 (methyl-D3) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



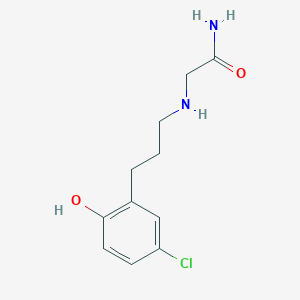
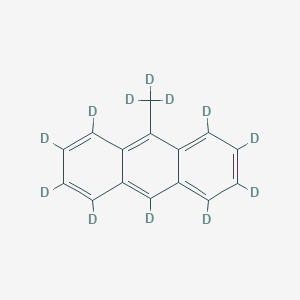
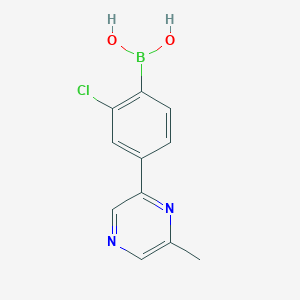
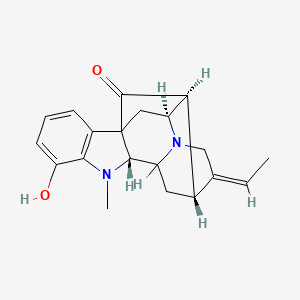
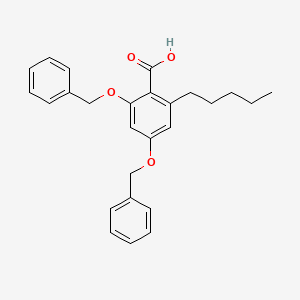
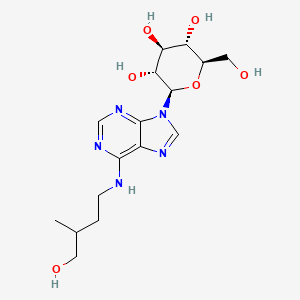
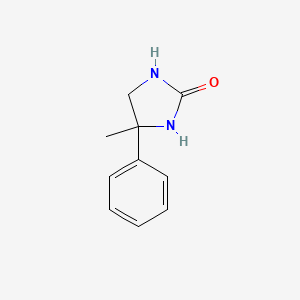
![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)
![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1436197.png)
